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molecular formula C11H15NO B1317190 1H-Indole-1-propanol, 2,3-dihydro-

1H-Indole-1-propanol, 2,3-dihydro-

Cat. No. B1317190
M. Wt: 177.24 g/mol
InChI Key: QACVRSGHYPHODM-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A stirred reaction mixture consisting of 22.5 ml (0.20 mole) of indoline, 29.8 ml (0.30 mole) of 3-chloropropanol, 41.4 g (0.30 mole) of potassium carbonate, 0.5 g of tetra-n-butylammonium bromide, 150 ml of toluene, and 50 ml of water was heated at reflux temperature for 5 hr. An additional 15 ml (0.15 mole) of 3-chloropropanol was added and reflux continued for an additional 23 hr. Thin layer chromatographic (TLC) analysis (10% ethyl acetate in methylene chloride) showed the reaction to be about 50% complete. Additional potassium carbonate (20 g), tetra-n-butylammonium bromide (0.5 g) and 3-chloropropanol (15 ml) were added to the reaction mixture which was then heated at reflux temperature for another 18 hr. Tlc analysis showed the reaction to be 66% complete. The mixture was diluted with water and toluene. The toluene layer was separated, washed twice with water, and then extracted twice with 2N hydrochloric acid solution. The acid extracts were washed once with toluene and combined. Toluene was added to the acid extract and the mixture basified by agitating while adding 50% sodium hydroxide solution. The organic layer was separated, washed with water, and the wash back extracted with toluene. The toluene solutions were combined, dried (sodium sulfate) and concentrated to give 25.7 g of a dark brown oil which was purified by chromatography on a 380 g column of silica gel using increasing portions of ethyl acetate in methylene chloride to elute the desired product (12.3 g).
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
29.8 mL
Type
reactant
Reaction Step Five
Quantity
41.4 g
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Nine
Quantity
15 mL
Type
reactant
Reaction Step Nine
Quantity
0.5 g
Type
catalyst
Reaction Step Nine
Quantity
0.5 g
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl[CH2:11][CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O.C1(C)C=CC=CC=1>[OH:14][CH2:13][CH2:12][CH2:11][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
22.5 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
29.8 mL
Type
reactant
Smiles
ClCCCO
Step Six
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Seven
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCCO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Nine
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Ten
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for another 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 2N hydrochloric acid solution
WASH
Type
WASH
Details
The acid extracts were washed once with toluene
ADDITION
Type
ADDITION
Details
Toluene was added to the acid
EXTRACTION
Type
EXTRACTION
Details
extract
ADDITION
Type
ADDITION
Details
while adding 50% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
the wash back
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
OCCCN1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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